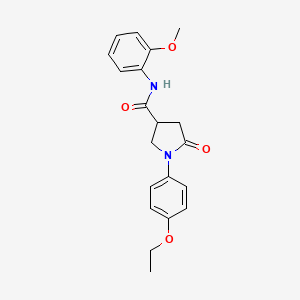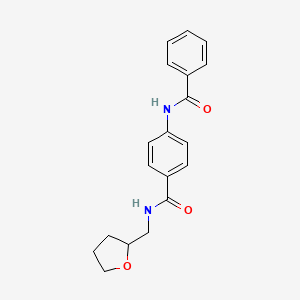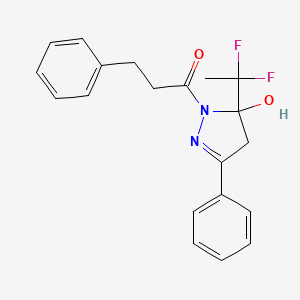
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as EPMC, is a chemical compound that has been extensively studied for its potential use in scientific research. EPMC is a type of pyrrolidinecarboxamide, which is a class of compounds known for their diverse range of biological activities. In
Mecanismo De Acción
The mechanism of action of 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. Specifically, 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By inhibiting CDK activity, 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide may be able to prevent the uncontrolled growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory and anti-oxidant properties, and may have potential as a treatment for other diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high purity and stability. 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective and reliable compound for research purposes. However, one limitation of using 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide analogs with improved potency and selectivity for specific targets. Another potential direction is the use of 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other chemotherapeutic agents to enhance their efficacy and reduce toxicity. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential for use in the treatment of other diseases beyond cancer.
Aplicaciones Científicas De Investigación
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide as a potential treatment for cancer. Studies have shown that 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the growth and proliferation of cancer cells in vitro, and may have potential as a chemotherapeutic agent in vivo.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-26-16-10-8-15(9-11-16)22-13-14(12-19(22)23)20(24)21-17-6-4-5-7-18(17)25-2/h4-11,14H,3,12-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKLKCBGEKIRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)methylene]-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4010547.png)

![5-(3-methylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4010562.png)
![3-[2-(4-biphenylyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4010566.png)

![3-methyl-4-(1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidin-2-yl)-1,2,5-oxadiazole](/img/structure/B4010581.png)
![methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-nitrobenzoate](/img/structure/B4010582.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-methylglycinamide](/img/structure/B4010588.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4010594.png)

![6-(2-nitrophenyl)-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline-4-carboxylic acid](/img/structure/B4010614.png)
![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-N-(3-fluorophenyl)-3-piperidinamine](/img/structure/B4010620.png)

![{1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B4010634.png)